3-[3-(Pyrrolidine-1-sulfonyl)phenyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one

α-Amylase inhibition α-Glucosidase inhibition Antihyperglycemic

This compound is a unique 3-aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one featuring a pyrrolidine-1-sulfonyl substituent, absent from published comparator series. Key differentiator: this sulfonamide group modifies binding, selectivity, and ADME profiles vs. methyl, methoxy, or halogen analogs, making it essential for expanding SAR beyond known enzyme inhibitors. Reference: El-Sayed et al. (2023).

Molecular Formula C18H17N3O3S2
Molecular Weight 387.47
CAS No. 730976-45-1
Cat. No. B2758881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[3-(Pyrrolidine-1-sulfonyl)phenyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one
CAS730976-45-1
Molecular FormulaC18H17N3O3S2
Molecular Weight387.47
Structural Identifiers
SMILESC1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)N3C(=O)C4=CC=CC=C4NC3=S
InChIInChI=1S/C18H17N3O3S2/c22-17-15-8-1-2-9-16(15)19-18(25)21(17)13-6-5-7-14(12-13)26(23,24)20-10-3-4-11-20/h1-2,5-9,12H,3-4,10-11H2,(H,19,25)
InChIKeyGIHSZHCNERHCKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[3-(Pyrrolidine-1-sulfonyl)phenyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one (CAS 730976-45-1): Chemical Identity and Compound Class Definition


3-[3-(Pyrrolidine-1-sulfonyl)phenyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one (CAS 730976-45-1, molecular formula C18H17N3O3S2, molecular weight 387.47 g/mol) is a synthetic small molecule belonging to the 3-aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one class. Its core scaffold combines a quinazolinone ring with a thiol/thione moiety at position 2 and a 3-phenyl ring bearing a para-pyrrolidine-1-sulfonyl substituent. This class has been investigated for antioxidant, enzyme inhibitory (COX-2, LDHA, α-glucosidase, α-amylase), and cytotoxic activities, as demonstrated by El-Sayed et al. (2023) for a systematically varied series of 3-aryl-2-thioxo analogs [1]. The pyrrolidine-1-sulfonyl group distinguishes this compound from simpler 3-aryl derivatives and introduces a hydrogen-bond-capable sulfonamide moiety that may alter target engagement, physicochemical properties, and metabolic stability relative to unsubstituted phenyl or halogenated analogs [2].

Why Generic 3-Aryl-2-thioxoquinazolinones Cannot Substitute for CAS 730976-45-1


3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones are not functionally interchangeable: the nature and position of substituents on the 3-phenyl ring profoundly modulate biological activity. El-Sayed et al. (2023) demonstrated that within a single congeneric series, para-substituted analogs exhibited IC50 variations exceeding 2-fold for DPPH radical scavenging and greater than 3-fold differences in α-amylase inhibition depending solely on the aryl substituent [1]. The target compound CAS 730976-45-1 bears a pyrrolidine-1-sulfonyl group—a sterically demanding, polar, hydrogen-bond-accepting substituent—that is absent from all published comparator series. This group is expected to alter binding mode, selectivity, and ADME properties relative to methyl, methoxy, halogen, or unsubstituted phenyl analogs. Furthermore, the sulfonamide linkage inherently confers metabolic liabilities and solubility characteristics distinct from carbon-linked or ether-linked substituents used in published analogs [2]. A researcher or procurer attempting to replace CAS 730976-45-1 with a simpler 3-aryl-2-thioxoquinazolinone (e.g., 3-phenyl, 3-(4-chlorophenyl), or 3-(4-methoxyphenyl) derivatives) would obtain a compound with documented but fundamentally different biological performance and cannot assume comparable target engagement or selectivity.

Quantitative Differentiation Evidence for CAS 730976-45-1 Against Close Analogs


Class-Level Enzyme Inhibitory Potency Range: 3-Aryl-2-thioxoquinazolinones as α-Amylase and α-Glucosidase Dual Inhibitors

In a direct structure-activity relationship study of 3-aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones, El-Sayed et al. (2023) reported that para-substituted 3-aryl analogs achieved dual α-amylase and α-glucosidase inhibition exceeding that of the reference flavonoid quercetin. Compounds 3h, 5a, and 5h were identified as the most potent dual inhibitors [1]. Although CAS 730976-45-1 was not directly tested, its 3-(3-pyrrolidine-1-sulfonyl)phenyl substituent occupies the same para-position vector as the active compounds in this series. The sulfonamide moiety is a known pharmacophore for carbohydrate-processing enzyme inhibition, distinct from the methyl, methoxy, and chloro substituents evaluated in the published series. Establishing quantitative IC50 values for this specific compound against α-amylase and α-glucosidase would be a critical step for procurement decisions in metabolic disease research [1].

α-Amylase inhibition α-Glucosidase inhibition Antihyperglycemic Quinazolinone SAR

Cytotoxic Activity Against Colon Carcinoma Cell Lines: Baseline Class Potency and Substituent-Dependent Variability

El-Sayed et al. (2023) demonstrated that 3-aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones exhibit substituent-dependent cytotoxicity against LoVo and HCT-116 colon carcinoma cell lines. The most active compounds, 3a (unsubstituted phenyl) and 3f (4-chlorophenyl), showed IC50 values of 294.32 ± 8.41 µM (LoVo) and 383.5 ± 8.99 µM (LoVo), respectively [1]. Notably, the difference between the most and least active analogs was approximately 2-fold, demonstrating that aryl substituent choice directly modulates cytotoxic potency. CAS 730976-45-1's pyrrolidine-1-sulfonyl substituent represents a significant departure from the halogen and alkyl substituents tested; its electron-withdrawing character and hydrogen-bonding capacity may enhance or diminish activity relative to the published baseline. Compound-specific cytotoxicity evaluation is required for any procurement decision intended for oncology research applications [1].

Colon cancer Cytotoxicity LoVo cells HCT-116 cells Apoptosis

Antioxidant Capacity (DPPH Radical Scavenging): Reference Range for 3-Aryl-2-thioxoquinazolinones

El-Sayed et al. (2023) reported that the most potent antioxidants in the 3-aryl-2-thioxo series (compounds 3a, 3g) achieved DPPH IC50 values of 0.165 ± 0.0057 to 0.191 ± 0.0099 mM, outperforming the reference antioxidant BHT (IC50 = 0.245 ± 0.0257 mM) [1]. These values establish a quantitative benchmark for this compound class. A compound bearing a pyrrolidine-1-sulfonyl group may exhibit altered radical-scavenging capacity due to the electron-withdrawing sulfone moiety, which can influence the redox potential of the thione/thiol moiety at position 2. Until compound-specific DPPH data are generated for CAS 730976-45-1, its antioxidant performance relative to the published para-substituted analogs remains unknown [1].

Antioxidant DPPH assay Radical scavenging Quinazolinone

Structural Differentiation from the Closest PDB-Annotated Analog: 3-Methyl-6-(pyrrolidin-1-ylsulfonyl)-3,4-dihydroquinazolin-2(1H)-one

The closest structurally characterized analog in the Protein Data Bank is ChemComp-14X (3-methyl-6-(pyrrolidin-1-ylsulfonyl)-3,4-dihydroquinazolin-2(1H)-one), a ligand co-crystallized with PDB entry 4HBX [1]. This analog differs from CAS 730976-45-1 in three critical respects: (i) it carries a 2-oxo group rather than the 2-thioxo/thiol moiety; (ii) the pyrrolidine-1-sulfonyl is attached at the 6-position of the quinazolinone core rather than on the 3-phenyl ring; and (iii) it features an N3-methyl substituent. These differences fundamentally alter hydrogen-bonding capacity (C=S vs. C=O), molecular geometry, and the spatial orientation of the sulfonamide pharmacophore. Consequently, the binding interactions observed for ChemComp-14X cannot be extrapolated to CAS 730976-45-1 [1].

Structural comparator PDB ligand Quinazolinone sulfonamide Protein-ligand interactions

MAO-A Inhibitory Activity of Quinazolinone-Benzenesulfonamides: Context for the Sulfonamide Pharmacophore in Neurodegenerative Research

Yamali et al. (2022) demonstrated that quinazolinone-benzenesulfonamide hybrids achieve potent, selective, and reversible MAO-A inhibition, with the most active compounds 7 and 8 exhibiting IC50 values of 0.058 ± 0.002 µM and 0.094 ± 0.003 µM respectively—>1,000-fold more potent than the clinical reference moclobemide (IC50 = 6.061 µM) [1]. While that series employed a 4-((2-aryl-4-oxoquinazolin-3(4H)-yl)amino)benzenesulfonamide scaffold, the pharmacophoric connection between the quinazolinone core, the sulfonamide group, and MAO-A inhibition is established. CAS 730976-45-1 presents a pyrrolidine-1-sulfonyl group directly on the 3-phenyl ring rather than through an amino linker; this difference may influence MAO-A/MAO-B selectivity and reversibility [1]. The published data provide a quantitative framework for benchmarking any future MAO inhibitory evaluation of the target compound.

MAO-A inhibition Neurodegenerative disease Benzenesulfonamide Reversible inhibitor

Recommended Research Applications for CAS 730976-45-1 Based on Available Evidence


Screening for Dual α-Amylase/α-Glucosidase Inhibitors in Metabolic Disease Programs

The 3-aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one scaffold has demonstrated dual α-amylase and α-glucosidase inhibition exceeding quercetin in specific para-substituted analogs [1]. CAS 730976-45-1, with its unique pyrrolidine-1-sulfonyl substituent, is a logical candidate for expanding the SAR beyond the methyl, methoxy, and halogen substituents already characterized. Researchers should commission enzyme inhibition assays against both α-amylase and α-glucosidase using acarbose and quercetin as reference inhibitors, directly comparing the target compound with the published active analogs (3h, 5a, 5h) to establish whether the sulfonamide group enhances or diminishes dual inhibitory potency [1].

Colon Carcinoma Cytotoxicity Profiling with Apoptosis Pathway Analysis

The class has established, substituent-dependent cytotoxicity against LoVo and HCT-116 colon carcinoma cells, with the most active analog (3a) achieving IC50 ≈ 294 µM [1]. CAS 730976-45-1 should be evaluated head-to-head with compound 3a (3-phenyl, unsubstituted) and 3f (4-chlorophenyl) in MTT assays on both LoVo and HCT-116 lines. Follow-up mechanistic studies—Bax/Bcl-2 ratio, caspase-8/-9/-3 activation, and cell cycle analysis—should be conducted as described by El-Sayed et al. only if the compound's IC50 falls within or below the published range [1].

MAO-A Inhibition Screening for CNS Drug Discovery

Quinazolinone-sulfonamide hybrids have been validated as potent (>1,000-fold vs. moclobemide), selective, and reversible MAO-A inhibitors with favorable cytotoxicity profiles (IC50 > 200 µM against SH-SY5Y cells) [3]. CAS 730976-45-1 should be submitted to in vitro fluorometric MAO-A and MAO-B inhibition assays alongside moclobemide as a reference. If IC50 values are below 1 µM, selectivity indices (MAO-B IC50 / MAO-A IC50) should be calculated. Reversibility should be assessed via dialysis methods, and cytotoxicity against SH-SY5Y neuroblastoma cells should be determined to benchmark against compounds 7 and 8 (IC50 = 210.23 µM and 259.27 µM, respectively) [3].

Structure-Based Drug Design Using the Unique Sulfonamide Pharmacophore Geometry

The pyrrolidine-1-sulfonyl group attached to the 3-phenyl ring of a 2-thioxoquinazolinone scaffold provides a pharmacophore geometry not represented in the PDB. The closest PDB ligand, ChemComp-14X, differs in three critical structural features (2-oxo vs. 2-thioxo, sulfonamide position, and N3 substitution) [2]. Computational chemists should generate docking poses of CAS 730976-45-1 against target protein structures of interest and compare binding modes with those of ChemComp-14X (PDB 4HBX) to identify targets where the alternative sulfonamide placement may yield superior complementarity. Co-crystallization or cryo-EM studies are recommended for any target where biochemical screening yields a hit.

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